2-Ethynyl-5-oxo-L-proline
Description
Structure
3D Structure
Properties
CAS No. |
74580-20-4 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2R)-2-ethynyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-2-7(6(10)11)4-3-5(9)8-7/h1H,3-4H2,(H,8,9)(H,10,11)/t7-/m0/s1 |
InChI Key |
HXYYVBWFJDOPKI-ZETCQYMHSA-N |
Isomeric SMILES |
C#C[C@]1(CCC(=O)N1)C(=O)O |
Canonical SMILES |
C#CC1(CCC(=O)N1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for 2 Ethynyl 5 Oxo L Proline and Its Analogues
Strategies for Installing the Ethynyl (B1212043) Moiety at the C-2 Position
The introduction of the ethynyl group at the C-2 position of the pyroglutamate (B8496135) ring is the key synthetic challenge. This transformation requires the formation of a carbon-carbon bond at a stereogenic center, demanding methods that are both efficient and highly selective.
A prominent strategy for installing substituents at the C-2 position of pyroglutamate derivatives involves the generation and trapping of an N-acyliminium ion intermediate. researchgate.netbeilstein-journals.org This highly electrophilic species can be formed from precursors such as 5-alkoxy- or 5-hydroxy-pyrrolidinones, which are readily accessible from pyroglutamic acid. The subsequent addition of a carbon nucleophile, such as an organometallic alkyne reagent, furnishes the desired 2-substituted product.
The general pathway involves:
Precursor Synthesis: An N-protected pyroglutamate ester is reduced to the corresponding pyroglutaminol (5-hydroxymethylpyrrolidinone) or converted to a 5-alkoxy derivative.
N-Acyliminium Ion Formation: The precursor is treated with a Lewis acid or a protic acid, which facilitates the elimination of the hydroxyl or alkoxy group to form a planar, electrophilic N-acyliminium ion. arkat-usa.org
Nucleophilic Attack: The N-acyliminium ion is trapped in situ by an alkynyl nucleophile. Various alkynylating agents can be employed, including:
Alkynyl Grignard reagents (e.g., Ethynylmagnesium bromide).
Alkynylaluminum or alkynylboron species.
Silyl-protected alkynes, such as trimethylsilylacetylene (B32187) (TMSA), often activated by a Lewis acid. beilstein-journals.org
The reaction of N-acyliminium ions with various π-nucleophiles, including alkynes, is a well-established method for constructing C-C bonds in the synthesis of alkaloids and other nitrogen-containing heterocycles. arkat-usa.org
| Precursor Type | Activating Agent | Alkynyl Nucleophile | Typical Conditions |
| N-Boc-pyroglutaminol | BF₃·OEt₂ | Trimethylsilylacetylene | CH₂Cl₂, -78 °C to rt |
| N-Cbz-5-methoxypyroglutamate | TiCl₄ | Ethynylmagnesium bromide | THF, -78 °C |
| N-Boc-5-acetoxypyroglutamate | SnCl₄ | Alkynylstannane | CH₂Cl₂, 0 °C |
Achieving high stereoselectivity is paramount in the synthesis of 2-Ethynyl-5-oxo-L-proline. The stereochemistry at the C-5 position, derived from the L-glutamic acid starting material, serves as a chiral director for the introduction of the new stereocenter at C-2. The nucleophilic attack on the planar N-acyliminium ion intermediate can occur from two faces, leading to either cis or trans diastereomers.
The diastereoselectivity of the addition is influenced by several factors:
N-Protecting Group: The steric bulk of the N-acyl protecting group (e.g., Boc vs. Cbz) can influence the trajectory of the incoming nucleophile, favoring attack from the less hindered face.
Lewis Acid: The choice of Lewis acid can affect the geometry of the transition state through coordination with the protecting group and the alkyne, thereby influencing facial selectivity.
Alkynyl Nucleophile: The counterion and bulk of the alkynylating agent can also play a role in the stereochemical outcome.
Generally, the addition of nucleophiles to cyclic N-acyliminium ions derived from chiral precursors proceeds with a high degree of diastereocontrol, often favoring the formation of the trans product to minimize steric interactions. researchgate.netrsc.org However, the cis isomer can sometimes be obtained by carefully tuning the reaction parameters. Regioselectivity is inherent in this approach, as the N-acyliminium ion is selectively formed at the C-5 position, directing the nucleophilic attack exclusively to C-2.
Synthesis of the 5-Oxo-L-proline Scaffold
The 5-oxo-L-proline (L-pyroglutamic acid) core of the target molecule is a five-membered lactam that can be synthesized efficiently from readily available chiral precursors.
The most direct method for forming the pyroglutamate ring is the intramolecular cyclization of L-glutamic acid. This reaction involves the formation of an amide bond between the γ-carboxylic acid and the α-amino group, with the elimination of a molecule of water. The process is typically achieved by heating L-glutamic acid, often in the absence of a solvent or in a high-boiling solvent like water or diphenyl ether. This thermal dehydration is a common industrial method for producing L-pyroglutamic acid.
Alternatively, derivatives of glutamic acid, such as L-glutamine, can also undergo cyclization. The N-terminal glutamine residues in peptides and proteins are known to spontaneously cyclize to form pyroglutamyl residues, releasing ammonia. This reaction can be catalyzed by the enzyme glutaminyl cyclase or can occur non-enzymatically under certain pH and temperature conditions.
A methodology for synthesizing substituted pyroglutamates involves the base-catalyzed 5-exo-tet cyclization of N-chloroacetylated amino acid derivatives, which proceeds with high diastereoselectivity. mdpi.com
The synthesis of this compound relies heavily on the "chiral pool" approach, which utilizes inexpensive, enantiomerically pure natural products as starting materials to impart chirality to the final molecule. mdpi.com
L-Proline: While less direct, L-proline can also serve as a chiral starting material. mdpi.com To convert L-proline into a pyroglutamate scaffold, the C-5 position of the pyrrolidine (B122466) ring must be oxidized to a carbonyl group. This can be a more complex route involving multiple steps, but it offers an alternative pathway for accessing diverse pyroglutamate analogues.
The use of these natural amino acids ensures that the stereochemical integrity of the C-5 position is maintained throughout the synthetic sequence. mdpi.comresearchgate.net
| Chiral Precursor | Key Transformation | Advantage |
| L-Glutamic Acid | Intramolecular cyclization | Direct, atom-economical, retains C-5 stereochemistry. |
| L-Proline | C-5 oxidation | Provides access from a different chiral starting material. |
Protecting Group Strategies in the Synthesis of this compound
A robust protecting group strategy is essential for the successful multi-step synthesis of this compound. The presence of multiple reactive functional groups—the lactam nitrogen, the carboxylic acid, and the terminal alkyne—necessitates their temporary masking to prevent unwanted side reactions. creative-peptides.comresearchgate.net
The key considerations for this synthesis are:
N-Protection: The lactam nitrogen must be protected, typically with a carbamate-type group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). thieme-connect.de This protection prevents N-alkylation, stabilizes the lactam ring, and is crucial for facilitating the formation of the N-acyliminium ion intermediate needed for the C-2 alkynylation. The Boc group is advantageous due to its stability to many reaction conditions and its straightforward removal with mild acid (e.g., trifluoroacetic acid, TFA). The Cbz group is stable to acidic conditions and can be removed by catalytic hydrogenation. creative-peptides.com
Carboxyl Protection: The carboxylic acid group of the pyroglutamate scaffold must be protected, usually as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester), to prevent it from reacting with organometallic reagents or bases used in other steps. A benzyl ester is particularly useful as it can be removed under neutral conditions via hydrogenolysis, which is orthogonal to the acid-labile Boc group. vanderbilt.edu
Orthogonality: The chosen protecting groups should be orthogonal, meaning they can be removed selectively without affecting the others. researchgate.net For instance, a common strategy employs an N-Boc group and a benzyl ester (COOBn). The benzyl group can be cleaved by hydrogenolysis, leaving the N-Boc group intact for subsequent reactions, or the N-Boc group can be removed with acid while the benzyl ester remains, allowing for modification at the nitrogen.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Lactam Nitrogen | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
| Lactam Nitrogen | Benzyloxycarbonyl | Cbz, Z | H₂/Pd, HBr/AcOH |
| Carboxylic Acid | Benzyl ester | Bn | H₂/Pd (Hydrogenolysis) |
| Carboxylic Acid | tert-Butyl ester | tBu | Acid (e.g., TFA) |
| Terminal Alkyne | Trimethylsilyl (B98337) | TMS | Fluoride (B91410) ion (TBAF), K₂CO₃/MeOH |
The terminal alkyne itself may be protected, for example, with a trimethylsilyl (TMS) group, especially if the synthetic route involves conditions that might affect the acidic proton of the terminal alkyne. The TMS group is easily removed using fluoride reagents (like TBAF) or mild basic conditions.
Derivatization Strategies for this compound
The presence of the terminal ethynyl group on the this compound scaffold makes it a prime candidate for a variety of derivatization strategies, particularly for applications in chemical biology and drug delivery. The alkyne functionality is a versatile handle for bioorthogonal chemistry, allowing for specific and efficient coupling to other molecules.
The terminal alkyne of this compound is ideally suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin (B1667282) tags, or other imaging agents, to create functionalized biological probes. These probes can then be used to study the interactions and localization of the parent molecule or its targets within biological systems.
The general workflow for preparing such probes involves reacting this compound with an azide-functionalized reporter molecule in the presence of a copper(I) catalyst. The resulting 1,2,3-triazole linkage is highly stable, ensuring that the reporter tag remains attached to the proline derivative during biological experiments. The choice of reporter molecule can be tailored to the specific application, enabling techniques such as fluorescence microscopy, flow cytometry, or affinity purification of binding partners.
Table 1: Potential Reporter Groups for Derivatization of this compound via Click Chemistry
| Reporter Group Type | Specific Example (Azide-Functionalized) | Potential Application |
| Fluorophore | Alexa Fluor 488 Azide (B81097) | Fluorescence Imaging |
| Affinity Tag | Biotin Azide | Protein Pull-down and Identification |
| Photoaffinity Label | Azido-Benzophenone | Covalent Capture of Binding Partners |
| Imaging Agent | Azido-DOTA for PET imaging | In Vivo Imaging |
The development of prodrugs is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent compound. For this compound, several derivatization points could be exploited for prodrug synthesis. The carboxylic acid functionality could be esterified to enhance lipophilicity and cell permeability. These ester prodrugs would be designed to be cleaved by endogenous esterases within the target cells or tissues, releasing the active this compound.
Furthermore, the ethynyl group, via click chemistry, can be used to attach promoieties that target specific cellular machinery or tissues. For example, conjugation to a peptide that is a substrate for a tumor-specific enzyme could facilitate targeted drug delivery. Similarly, bioconjugation to larger molecules, such as antibodies or polymers, could alter the biodistribution and prolong the circulation time of the compound in vivo.
The synthesis of these bioconjugates would follow a similar CuAAC protocol as described for biological probes, but with the azide partner being the targeting moiety or the macromolecule. The precise design of the linker between this compound and the promoiety is crucial for ensuring efficient release of the active compound at the desired site of action.
Table 2: Examples of Prodrug and Bioconjugate Strategies for Amino Acid Analogues
| Prodrug/Bioconjugate Strategy | Rationale | Potential Application for this compound |
| Amino Acid Ester Prodrugs | Enhance membrane permeability via amino acid transporters. | Improved oral bioavailability and cellular uptake. |
| Peptide Conjugates | Targeting specific proteases for drug release. | Targeted delivery to tissues with high protease activity (e.g., tumors). |
| Polymer Conjugation (e.g., PEGylation) | Increase solubility and circulation half-life. | Reduced renal clearance and improved pharmacokinetic profile for in vivo studies. |
| Antibody-Drug Conjugates (ADCs) | Targeted delivery to specific cell surface antigens. | Highly specific delivery to cancer cells or other target cell types. |
Biochemical and Enzymatic Activity Studies of 2 Ethynyl 5 Oxo L Proline
Characterization of Molecular Targets and Binding Mechanisms
Identification of Specific Amino Acid Residues Involved in Binding:Research identifying the specific amino acid residues that might be involved in the binding of 2-Ethynyl-5-oxo-L-proline to any enzyme target is not present in the available literature.
While research exists on various other proline derivatives and their interactions with the enzymes of interest, the strict focus of this request on "this compound" prevents the inclusion of such related but distinct information. Therefore, at present, the biochemical and enzymatic profile of this specific compound remains uncharacterized in the public domain.
Role in Metabolic Pathways and Cycles
Potential Impact on the Gamma-Glutamyl Cycle
There is no available scientific literature that investigates or documents the potential impact of this compound on the gamma-glutamyl cycle. The gamma-glutamyl cycle is a critical pathway for glutathione (B108866) synthesis and degradation, involving several key enzymes such as gamma-glutamyl transpeptidase and 5-oxoprolinase. While the parent compound, 5-oxo-L-proline (also known as pyroglutamic acid), is a central metabolite in this cycle, the effects of the addition of an ethynyl (B1212043) group at the 2-position have not been described in any accessible research. Consequently, no data exists to create tables or provide detailed findings on its role as a potential inhibitor or substrate within this pathway.
Cellular and Molecular Biological Investigations of 2 Ethynyl 5 Oxo L Proline
Effects on Cellular Growth and Proliferation in in vitro Models
The metabolism of proline is intricately linked to cancer cell proliferation. unimi.it Proline biosynthesis is often upregulated in cancer cells to meet the demands of rapid growth and division. frontiersin.org Key enzymes in this pathway, such as Pyrroline-5-Carboxylate Reductase (PYCR), which catalyzes the final step in proline synthesis, have been identified as critical for tumor growth. unimi.it Knockdown of these enzymes has been shown to decrease cancer cell proliferation. scienceopen.com For instance, in P493 lymphoma and PC9 lung cancer cells, silencing the expression of enzymes involved in proline biosynthesis led to a reduction in cell numbers. scienceopen.com
Furthermore, the availability of proline can be a limiting factor for the growth of certain cancer cells. nih.gov Some cancer cell lines are dependent on an external supply of proline to support their clonogenic potential. nih.gov This reliance highlights the potential for proline analogs to interfere with cancer cell proliferation. While specific data on 2-Ethynyl-5-oxo-L-proline is absent, its structural similarity to proline suggests it could potentially act as a competitive inhibitor of proline metabolic enzymes or transporters, thereby affecting cell growth.
The following table summarizes the observed effects of modulating proline biosynthesis on the proliferation of different cancer cell lines, based on studies of the parent pathways.
| Cell Line | Intervention | Observed Effect on Proliferation |
| P493 Lymphoma | Knockdown of proline biosynthesis enzymes | Decreased |
| PC9 Lung Cancer | Knockdown of proline biosynthesis enzymes | Decreased |
| Kidney Cancer Cells | Proline restriction | Decreased |
| Breast Cancer Cells | Proline restriction | Decreased |
Modulatory Activities on Specific Cellular Pathways
Influence on Reactive Oxygen Species (ROS) Generation
The direct impact of this compound on reactive oxygen species (ROS) generation has not been documented. However, the metabolism of proline and its intermediates is known to be connected to cellular redox balance and ROS production. frontiersin.org Proline metabolism can either contribute to ROS generation or act as part of the antioxidant defense system, depending on the cellular context. nih.gov
The catabolism of proline, which occurs in the mitochondria, involves the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX). This process can lead to the production of ROS. nih.gov Conversely, proline itself can act as a scavenger of ROS, helping to protect cells from oxidative stress. frontiersin.orgnih.gov This dual role suggests that introducing a proline analog like this compound could potentially disrupt this delicate balance.
In plant systems, the proline-P5C cycle is known to generate ROS, which can act as signaling molecules. frontiersin.org In animals, PRODH/POX-mediated proline catabolism is a source of ROS that can signal for apoptosis. nih.gov Given these roles, an analog could either enhance or inhibit ROS production by interacting with the enzymes of proline metabolism.
Regulation of Cyclic-di-GMP Levels in Bacterial Systems
There is currently no available research specifically investigating the effects of this compound on cyclic-di-GMP levels in bacterial systems.
Effects on Protein Synthesis and Degradation Pathways
Specific studies on the effects of this compound on protein synthesis and degradation are not available. However, the unique structural properties of proline play a significant role in protein synthesis. Proline's cyclic structure can slow down the rate of peptide bond formation by the ribosome. nih.gov The synthesis of proteins containing consecutive proline residues can even cause the ribosome to stall. nih.gov
Given that this compound is a derivative of a proline precursor, it is conceivable that it could interfere with protein synthesis. If the compound is incorporated into nascent polypeptide chains, the ethynyl (B1212043) group could potentially alter protein structure and function. However, without experimental data, this remains speculative. Proline metabolism is also crucial for providing the building blocks for protein synthesis, and its availability can control cancer cell behavior by impacting protein production. frontiersin.orgnih.gov
Studies on Cellular Uptake and Transport Mechanisms
Characterization of Transporter Involvement (e.g., SLC16A1/MCT1 family)
While there is no direct evidence for the transport of this compound, studies on the closely related molecule 5-oxoproline have identified the monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, as a key transporter. nih.govnih.gov
Research has demonstrated that the uptake of 5-oxoproline is mediated by SLC16A1 in a proton-coupled manner. nih.govnih.gov In a study using Xenopus oocytes expressing SLC16A1, the uptake of radiolabeled 5-oxoproline was significantly higher compared to control oocytes. nih.gov This transport was inhibited by known substrates of MCT1, indicating a shared transport mechanism. nih.gov
Further investigations in the human astrocytoma cell line T98G confirmed that H+-coupled 5-oxoproline transport is primarily mediated by SLC16A1. nih.gov The transport of other monocarboxylates, such as lactate (B86563) and pyruvate, is also a well-established function of MCT1. uniprot.orguniprot.org
The following table summarizes the kinetic parameters of 5-oxoproline transport via SLC16A1, which could provide a basis for predicting the transport of this compound.
| Transporter | Substrate | Cell System | Key Findings |
| SLC16A1/MCT1 | 5-oxoproline | Xenopus oocytes | 300-fold higher uptake in SLC16A1-expressing oocytes compared to control. nih.gov |
| SLC16A1/MCT1 | 5-oxoproline | T98G astrocytoma cells | H+-coupled transport mediated solely by SLC16A1. nih.gov |
Given that this compound is a derivative of 5-oxo-L-proline, it is plausible that it could also be a substrate for SLC16A1/MCT1. The presence of the ethynyl group might influence its binding affinity and transport kinetics.
Elucidation of Intracellular Accumulation and Distribution
Understanding how this compound enters cells and where it localizes is fundamental to determining its biological activity. As an analog of the endogenous metabolite 5-oxo-L-proline, it is hypothesized that its transport across the cell membrane could be mediated by transporters involved in amino acid or metabolite homeostasis. The parent compound, 5-oxo-L-proline, is a key intermediate in the γ-glutamyl cycle, a pathway involved in glutathione (B108866) metabolism and amino acid transport. nih.govnih.govnih.gov
Investigative techniques to determine the cellular uptake and distribution of a small molecule like this compound typically involve:
Radiolabeling: Synthesizing a version of the compound with a radioactive isotope (e.g., ¹⁴C or ³H) allows for quantitative measurement of its accumulation within cells over time and in response to various inhibitors.
Fluorescent Tagging: Attaching a fluorescent probe to the molecule enables direct visualization of its location within the cell using fluorescence microscopy. nih.govnih.gov This can reveal whether the compound accumulates in specific organelles such as mitochondria or lysosomes. springernature.com
Cell Fractionation: This biochemical technique separates the major organelles and cellular compartments (e.g., nucleus, mitochondria, cytosol). Subsequent analysis of each fraction, often by mass spectrometry, can quantify the amount of the compound in each compartment. acs.org
Mass Spectrometry Imaging: Techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can provide high-resolution images of the distribution of isotopically-labeled molecules within cells, offering precise localization data. springernature.com
These studies would aim to clarify whether the compound's entry is an active or passive process and identify its primary intracellular sites of action or accumulation, providing crucial context for its molecular effects. acs.orgscispace.com
Assessment of in vitro Metabolic Stability and Biotransformation
In vitro metabolic stability assays are crucial in early drug discovery for predicting the metabolic fate of a new chemical entity. nih.govresearchgate.net These assays measure the rate at which a compound is broken down by metabolic enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint). nih.govcreative-bioarray.com The liver is the primary site of drug metabolism, and thus, liver-derived systems are the standard for these evaluations. creative-bioarray.comcreative-biolabs.com
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. creative-bioarray.comdomainex.co.ukyoutube.com The microsomal stability assay is a high-throughput method used to assess a compound's susceptibility to Phase I metabolism. domainex.co.ukprotocols.io
In a typical experiment, this compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the necessary cofactor, NADPH, which initiates the enzymatic reactions. axispharm.comevotec.com Samples are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes), the reaction is stopped, and the remaining amount of the parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). domainex.co.ukmercell.com
The terminal ethynyl group in this compound is a known substrate for CYP enzymes and can be oxidized to a reactive ketene (B1206846) intermediate. nih.gov This process can also be associated with mechanism-based inactivation of the P450 enzyme itself. nih.gov
Illustrative Data from a Hypothetical Microsomal Stability Assay:
| Time (minutes) | % Parent Compound Remaining (Human) | % Parent Compound Remaining (Rat) | % Parent Compound Remaining (Mouse) |
| 0 | 100 | 100 | 100 |
| 5 | 85 | 78 | 65 |
| 15 | 62 | 49 | 31 |
| 30 | 38 | 24 | 9 |
| 45 | 23 | 11 | <5 |
From this data, key stability parameters are calculated:
Calculated Stability Parameters (Illustrative):
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 28.5 | 48.3 |
| Rat | 19.8 | 69.8 |
| Mouse | 11.0 | 126.0 |
These results would suggest that the compound is metabolized most rapidly by mouse liver microsomes and most slowly by human liver microsomes, providing valuable data for interspecies scaling.
While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery of a whole cell. Intact hepatocytes (liver cells) are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes, as well as active transporter systems. creative-bioarray.comnews-medical.net
In a hepatocyte assay, this compound would be incubated with cryopreserved hepatocytes in suspension. thermofisher.comyoutube.com This system allows for the simultaneous assessment of parent compound depletion and the identification of major metabolites formed through both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) pathways. researchgate.netnih.gov
The metabolism of the core 5-oxo-L-proline structure is known to be catalyzed by the enzyme 5-oxoprolinase, which hydrolyzes the lactam ring to form L-glutamate. nih.govwikipedia.org A hepatocyte assay could determine if this compound is also a substrate for this enzyme or if the ethynyl group sterically hinders this reaction or directs metabolism toward other pathways.
Illustrative Metabolite Profile from a Hypothetical Hepatocyte Incubation:
| Compound | Biotransformation Pathway | Relative Abundance (%) |
| This compound | Parent Compound | 15 |
| Hydroxy-ethynyl-5-oxo-L-proline | Phase I: CYP-mediated oxidation | 45 |
| 2-Ethynyl-L-glutamate | Hydrolysis via 5-oxoprolinase | 25 |
| Glucuronide Conjugate | Phase II: UGT-mediated conjugation | 15 |
This type of integrated assay provides a comprehensive profile of the compound's metabolic liabilities, guiding further chemical modifications to enhance stability and optimize its pharmacokinetic properties. researchgate.netnih.gov
Structural Biology and Biophysical Characterization of 2 Ethynyl 5 Oxo L Proline Interactions
Co-crystallography and X-ray Diffraction Studies of Ligand-Protein Complexes
Co-crystallography followed by X-ray diffraction is a powerful technique for visualizing the precise atomic-level interactions between a ligand and its protein target. nih.govnih.gov This method can reveal the binding orientation of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding.
In a hypothetical study of 2-Ethynyl-5-oxo-L-proline, the process would involve co-crystallizing the compound with its target protein. This is typically achieved by mixing the purified protein and the ligand in a solution that is then subjected to various crystallization screening conditions. nih.gov Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. mdpi.com
Hypothetical Data from X-ray Crystallography of a this compound-Protein Complex:
| Parameter | Hypothetical Value | Description |
| Resolution (Å) | 2.1 | A measure of the level of detail in the electron density map. |
| R-work / R-free | 0.18 / 0.22 | Statistical measures of the quality of the fit between the model and the experimental data. |
| Ligand Occupancy | 0.9 | The proportion of protein molecules in the crystal that have a bound ligand. |
| Key Interactions | Hydrogen bond | With the backbone amide of Gly123 and the side chain of Ser125. |
| Hydrophobic interactions | The ethynyl (B1212043) group with a hydrophobic pocket formed by Leu45, Val67, and Ile89. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. hmdb.cahmdb.ca For studying the interaction of this compound with a protein, several NMR experiments could be employed.
One common approach is chemical shift perturbation (CSP), where the NMR spectrum of the protein is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific protein resonances upon ligand binding can identify the binding site on the protein surface. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the three-dimensional structure of the ligand when bound to the protein and to identify intermolecular contacts.
Hypothetical NMR Data for this compound Binding:
| Technique | Observation | Interpretation |
| 1H-15N HSQC | Significant chemical shift changes for residues in the β2-β3 loop. | This region is likely part of the binding site for this compound. |
| Saturation Transfer Difference (STD) NMR | Strong signals observed for the ethynyl and proline ring protons of the ligand. | These moieties of the ligand are in close proximity to the protein surface. |
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two key techniques for quantifying the thermodynamics and kinetics of ligand-protein interactions.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. mdpi.comresearchgate.net By titrating the ligand into a solution containing the protein, a binding isotherm can be generated. Fitting this data provides the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. dntb.gov.ua
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Hypothetical Thermodynamic and Kinetic Data for this compound Binding:
| Technique | Parameter | Hypothetical Value |
| ITC | Binding Affinity (Kd) | 5.2 µM |
| Stoichiometry (n) | 1.1 | |
| Enthalpy (ΔH) | -8.5 kcal/mol | |
| Entropy (ΔS) | 4.3 cal/mol·K | |
| SPR | Association Rate (kon) | 2.1 x 104 M-1s-1 |
| Dissociation Rate (koff) | 1.1 x 10-1 s-1 | |
| Binding Affinity (Kd) | 5.2 µM |
Spectroscopic Techniques for Probing Molecular Interactions
Various spectroscopic techniques can provide complementary information about the binding of this compound to a target protein.
Fluorescence Spectroscopy: If the protein contains intrinsic fluorophores like tryptophan, ligand binding can cause a change in the fluorescence emission spectrum, which can be used to determine binding affinity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of the protein. Changes in the CD spectrum upon ligand binding can indicate conformational changes in the protein.
Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to probe changes in the vibrational modes of the protein and the ligand upon complex formation, providing insights into the nature of the chemical bonds involved in the interaction. researchgate.net
Computational and Theoretical Studies of 2 Ethynyl 5 Oxo L Proline
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. Molecular dynamics (MD) simulations can then be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and flexibility of the predicted interactions. researchgate.netacs.org
For 2-Ethynyl-5-oxo-L-proline, molecular docking could be employed to screen for potential biological targets. Given its structural resemblance to L-proline, enzymes and transporters involved in proline metabolism are logical starting points.
Potential Targets and Hypothesized Interactions:
Proline Dehydrogenase (PRODH): This enzyme catalyzes the first step of proline catabolism. nih.gov Several proline analogs have been investigated as PRODH inhibitors. nih.gov A docking study of this compound into the active site of PRODH could reveal key interactions. It is hypothesized that the carboxylic acid group would form hydrogen bonds with conserved residues in the active site, similar to the binding of L-proline. The ethynyl (B1212043) group could explore hydrophobic pockets within the binding site, potentially increasing binding affinity compared to the natural substrate.
Alanine-Serine-Cysteine Transporter 2 (ASCT2): This transporter is involved in the cellular uptake of neutral amino acids, including proline, and is a target in cancer therapy. pnas.orgnih.govfrontiersin.org Docking simulations could predict whether this compound can bind to the substrate-binding site of ASCT2. The interactions would likely involve the amino and carboxyl groups, with the ethynyl and oxo functionalities influencing selectivity and affinity.
A hypothetical molecular dynamics simulation of a this compound-PRODH complex could assess the stability of the docked pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored over the simulation time to determine if the complex remains stable.
Table 1: Hypothetical Molecular Docking and Dynamics Simulation Data for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | RMSD of Ligand in MD Simulation (Å) |
|---|---|---|---|
| Proline Dehydrogenase (PRODH) | -7.5 | Arg123, Ser145, Tyr256 | 1.2 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, geometry, and reactivity of a molecule. nih.govijsdr.org Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties. mdpi.com
For this compound, quantum chemical calculations could be used to:
Determine the 3D geometry: By finding the lowest energy conformation.
Calculate the distribution of electron density: To identify electron-rich and electron-poor regions, which are important for intermolecular interactions.
Predict reactivity: By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the molecule.
These calculations would be invaluable for understanding the intrinsic properties of this compound and how it might interact with biological targets at an electronic level. For instance, the electrostatic potential map could highlight regions of the molecule likely to engage in hydrogen bonding or electrostatic interactions.
Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Calculated Value (Hypothetical) |
|---|---|
| Dipole Moment (Debye) | 3.5 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
In Silico Prediction of Structure-Activity Relationships (SAR) and Ligand Efficiency
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.com In silico SAR models, often built using machine learning techniques, can predict the activity of new compounds based on the properties of known active and inactive molecules. researchgate.netnih.gov
While a dedicated SAR model for this compound would require experimental data for a series of related compounds, we can hypothesize the potential impact of structural modifications based on general principles.
The Ethynyl Group: This group could be replaced with other small, hydrophobic or electron-withdrawing groups to probe its contribution to binding. For example, replacing it with a methyl or cyano group could alter the binding affinity and selectivity for a target protein.
The Oxo Group: The position and presence of the oxo group could be varied. Its removal might impact the rigidity of the proline ring and its hydrogen bonding capacity.
The Carboxylic Acid: This group is likely crucial for binding to many biological targets. Esterification or replacement with a bioisostere could be explored to modulate pharmacokinetic properties.
Ligand efficiency (LE) is a metric used to compare the binding affinity of a ligand to its size (typically measured by the number of heavy atoms). It is a useful parameter for optimizing lead compounds in drug discovery. The LE of this compound could be calculated from its predicted binding affinity and compared to other potential inhibitors.
Table 3: Hypothetical SAR and Ligand Efficiency for this compound Analogs against PRODH
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Ligand Efficiency (LE) |
|---|---|---|---|
| This compound | - | -7.5 | 0.42 |
| 2-Methyl-5-oxo-L-proline | Ethynyl -> Methyl | -6.8 | 0.38 |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is often dependent on its three-dimensional conformation. The proline ring is known to exist in two main puckered conformations: Cγ-endo (UP) and Cγ-exo (DOWN). nih.gov The presence of substituents on the ring can influence the preference for one conformation over the other.
A conformational analysis of this compound would involve systematically exploring its possible shapes and determining their relative energies. This can be achieved through computational methods that rotate bonds and calculate the energy of each resulting conformer.
It is hypothesized that the sp-hybridized ethynyl group at the C2 position and the sp2-hybridized carbonyl carbon at the C5 position would significantly restrict the conformational flexibility of the pyrrolidine (B122466) ring compared to unsubstituted proline. nih.govacs.org The preferred puckering of the ring would likely be influenced by steric and electronic interactions between these substituents and the carboxylic acid group. Mapping the conformational energy landscape would reveal the low-energy, and therefore more populated, conformations of the molecule, which are the most likely to be biologically active.
Table 4: Hypothetical Conformational Preferences of this compound
| Conformation | Dihedral Angle (Cγ-Cδ-N-Cα) (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| Cγ-exo | -25 | 0.0 |
Applications of 2 Ethynyl 5 Oxo L Proline As a Research Tool and Chemical Probe
Development of Activity-Based Probes (ABPs) Utilizing the Ethynyl (B1212043) Moiety
Activity-based probes (ABPs) are powerful tools for the functional study of enzymes in complex biological systems. These probes typically consist of three key components: a reactive group that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme or family of enzymes, and a reporter tag for detection and identification. The ethynyl group of 2-ethynyl-5-oxo-L-proline serves as an excellent reporter tag, specifically a bioorthogonal handle.
The terminal alkyne of the ethynyl moiety is chemically inert to most biological functional groups, making it an ideal component for ABPs. It does not react non-specifically within the complex cellular environment. Once the ABP has covalently attached to its target enzyme via its reactive group, the ethynyl tag is available for subsequent ligation with a reporter molecule, such as an azide-containing fluorophore or biotin (B1667282), through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
While specific ABPs based on a this compound scaffold are not yet widely documented in publicly available research, the principles of ABP design strongly support its utility. For instance, the pyroglutamate (B8496135) structure could act as a recognition element for certain peptidases or other enzymes that recognize N-terminal pyroglutamic acid residues.
Table 1: Components of a Hypothetical Activity-Based Probe Incorporating this compound
| Component | Function | Example Moiety from this compound based ABP |
| Recognition Element | Directs the probe to a specific enzyme or enzyme family. | The 5-oxo-L-proline (pyroglutamate) ring could target enzymes that recognize N-terminal pyroglutamyl residues. |
| Reactive Group | Forms a covalent bond with the target enzyme, often at the active site. | A suitable electrophile (e.g., a fluorophosphonate or an epoxide) would need to be appended to the core structure. |
| Reporter Tag | Enables detection, visualization, and/or isolation of the probe-enzyme conjugate. | The ethynyl group serves as a bioorthogonal handle for click chemistry. |
Use in Click Chemistry Applications for Target Identification and Validation
The ethynyl group of this compound is a key functional group for "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne (like the ethynyl group on our compound) and an azide (B81097).
In the context of target identification, a bioactive molecule can be modified to include this compound. This "tagged" molecule is then introduced to a biological system (e.g., cell lysate or live cells). After binding to its protein target(s), the ethynyl group is used to "click" on a reporter molecule, such as biotin-azide. The biotinylated protein-probe complex can then be enriched from the complex mixture using streptavidin-coated beads. Finally, the captured proteins are identified using techniques like mass spectrometry. This workflow allows for the unbiased identification of the cellular targets of a bioactive compound.
While direct examples using this compound are not prominent in the literature, the strategy is well-established. For example, similar alkyne-tagged probes have been successfully used to identify the protein targets of natural products and drugs.
Table 2: General Workflow for Target Identification Using a this compound-tagged Bioactive Molecule
| Step | Description | Purpose |
| 1. Probe Design | A known bioactive molecule is functionalized with this compound. | To introduce a bioorthogonal handle for subsequent detection. |
| 2. Target Labeling | The probe is incubated with a biological sample (e.g., cell lysate). | The probe binds to its specific protein target(s). |
| 3. Click Reaction | An azide-functionalized reporter tag (e.g., biotin-azide) and copper(I) catalyst are added. | The reporter tag is covalently attached to the probe-protein complex via a stable triazole linkage. |
| 4. Affinity Purification | The sample is incubated with streptavidin-coated beads. | The biotinylated probe-protein complexes are isolated from the mixture. |
| 5. Target Identification | The captured proteins are eluted and identified by mass spectrometry. | To identify the specific proteins that the bioactive molecule interacts with. |
Integration into Peptidomimetics and Constrained Peptide Analogues
Proline is a unique amino acid that introduces a "kink" into peptide backbones due to its cyclic side chain, restricting the phi (φ) torsion angle. This conformational constraint is crucial for the structure and function of many peptides and proteins. Incorporating proline analogues is a common strategy in the design of peptidomimetics to create more stable and potent therapeutic agents.
This compound offers a unique set of conformational constraints. The pyroglutamate ring is more rigid than the proline ring, and the sp-hybridized ethynyl group at the C2 position further restricts the local conformation. When incorporated into a peptide chain, this residue would be expected to induce a highly defined local structure. Such conformational rigidity can be advantageous in drug design, as it can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity for its target and potentially increased resistance to proteolytic degradation.
While extensive conformational studies on peptides containing this compound are yet to be published, research on other proline analogues provides a strong basis for these predictions. The ethynyl group also provides a handle for further modifications of the peptide, such as cyclization or conjugation to other molecules using click chemistry.
Utility in Asymmetric Catalysis or Organic Synthesis as a Chiral Auxiliary
L-proline and its derivatives are widely used as organocatalysts in asymmetric synthesis, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions with high enantioselectivity. These catalysts typically operate through enamine or iminium ion intermediates.
This compound, as a chiral molecule, has potential as a chiral auxiliary or an organocatalyst. The pyrrolidine (B122466) nitrogen can participate in catalysis similarly to proline. The stereochemical information embedded in the L-configured backbone can influence the facial selectivity of reactions, leading to the preferential formation of one enantiomer of the product.
The ethynyl and oxo groups would likely modulate the catalytic activity and selectivity compared to proline itself. The electron-withdrawing nature of the adjacent oxo group could influence the pKa of the secondary amine and the nucleophilicity of the resulting enamine. The steric bulk of the ethynyl group could also play a role in the transition state, potentially enhancing stereochemical control. While specific applications of this compound as an asymmetric catalyst are not yet well-documented, the rich history of proline-based organocatalysis suggests this is a promising area for future research.
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Pathways and Signaling Networks
The parent molecule, 5-oxo-L-proline (pyroglutamate), is a known metabolite in the γ-glutamyl cycle, where it is converted to glutamate (B1630785) by the enzyme 5-oxoprolinase in an ATP-dependent reaction. nih.gov Proline metabolism itself is intricately linked to cellular stress responses, energy status, and the production of reactive oxygen species (ROS). nih.gov Future research should focus on how the 2-ethynyl modification influences these established pathways.
Key research questions include:
Enzymatic Interaction: How does 2-Ethynyl-5-oxo-L-proline interact with 5-oxoprolinase and other enzymes in the proline metabolic network? Does it act as a substrate, an inhibitor, or a modulator of these enzymes? nih.govresearchgate.net
Metabolic Fate: Can the compound be incorporated into cellular metabolic pathways? Tracing its journey through the cell could reveal new or altered metabolic routes.
Signaling Perturbation: Proline metabolism is connected to signaling pathways such as the HIF-1α pathway in certain cancer cells. nih.gov Investigations could explore whether this compound perturbs these networks, potentially influencing cellular responses to hypoxia or oxidative stress. nih.govresearchgate.net The link between proline metabolism and ROS signaling in plants, for example, suggests that this derivative could be a tool to study stress adaptation mechanisms. nih.gov
By using this modified amino acid as a probe, researchers could potentially map its interactions and uncover novel connections between amino acid metabolism and broader cellular signaling cascades.
Development of Advanced Synthetic Strategies for Complex Derivatives
The synthetic potential of this compound is vast, primarily due to the versatility of the ethynyl (B1212043) group. This functional group serves as a handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." nih.gov The development of advanced synthetic strategies is crucial for creating a library of complex derivatives with diverse functionalities.
Future synthetic efforts could focus on:
Diastereoselective Syntheses: Developing highly selective methods to produce specific stereoisomers of ethynyl-proline derivatives is essential, as biological activity is often stereospecific. nih.gov
Peptide Synthesis: Incorporating this compound into peptides could create novel structures with constrained conformations or provide sites for bioorthogonal modification of the final peptide. nih.gov
Complex Ligand Development: The ethynyl group can be used as a building block for creating complex heterocyclic systems, such as triazoles, which are valuable in medicinal chemistry for developing new ligands targeting receptors or enzymes. nih.gov
A summary of potential synthetic approaches for creating proline derivatives is presented below.
| Synthetic Strategy | Description | Potential Application for this compound | Reference |
| Cu(I)-Catalyzed Reactions | Involves the use of a copper catalyst to facilitate reactions, such as cycloadditions between alkynes and azides. | Creating triazole-containing derivatives for developing new biologically active ligands. | nih.gov |
| Peptide Coupling | Standard methods to form amide bonds between amino acids. | Synthesizing peptides where the ethynyl group acts as a probe or a site for further functionalization. | nih.govgoogle.com |
| Ring-Opening Reactions | Chemical transformation that opens the lactam ring of the 5-oxoproline structure. | Generating linear glutamate derivatives with a terminal alkyne for different biological targets. | nih.gov |
| Modification of the Ethynyl Group | Reactions such as Sonogashira coupling to attach aryl or other groups to the alkyne. | Creating a diverse library of compounds with varied steric and electronic properties for structure-activity relationship studies. | nih.gov |
These advanced synthetic routes will enable the generation of a wide array of novel molecules, each with the potential for unique biological activities and applications.
Integration with Advanced Imaging Techniques for Live-Cell Studies
A particularly exciting future direction is the use of this compound as a chemical reporter for live-cell imaging. The ethynyl group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can react specifically with a partner molecule, typically an azide (B81097). escholarship.org This allows for a two-step labeling strategy.
The process would involve:
Metabolic Incorporation: Cells are incubated with this compound, which is taken up and potentially incorporated into cellular components.
Bioorthogonal Ligation: A probe molecule, such as a fluorescent dye carrying an azide group, is introduced. This probe will covalently bind to the ethynyl group via "click chemistry." researchgate.net
This approach enables the visualization of the molecule's localization and dynamics within living cells with high spatial and temporal resolution. researchgate.net Future research could aim to develop and apply this system to:
Track Metabolic Flux: By using fluorescent probes, researchers can monitor the uptake and trafficking of the amino acid derivative in real-time.
Identify Binding Partners: The ethynyl group could be used to "pull-down" interacting proteins. After cellular incorporation, lysis, and click-reaction with an azide-biotin tag, the entire complex could be isolated and the interacting proteins identified by mass spectrometry.
Develop pH or Ion Sensors: By attaching environmentally sensitive dyes to the proline scaffold via the ethynyl group, custom probes could be designed to report on specific aspects of the intracellular environment. researchgate.net
| Component | Function | Example | Reference |
| Chemical Reporter | The molecule to be metabolically incorporated. | This compound | N/A |
| Bioorthogonal Reaction | The specific chemical ligation used for labeling. | Copper-Free or Copper-Catalyzed Azide-Alkyne Cycloaddition | escholarship.org |
| Imaging Probe | A molecule containing a reporter (e.g., fluorophore) and a reactive partner (e.g., azide). | Azide-functionalized coumarin (B35378) or near-infrared dyes. | researchgate.net |
| Detection Method | The technique used to visualize the labeled molecules. | Confocal Fluorescence Microscopy, Super-Resolution Microscopy | researchgate.net |
This integration with advanced imaging would transform this compound from a static chemical entity into a dynamic tool for cell biology.
Exploration of its Role in Specific Organismal Systems (e.g., Microbial Metabolism)
The metabolic pathways of amino acids can vary significantly across different organisms. nih.gov Exploring the effects and fate of this compound in specific systems, such as microbes or plants, could reveal unique biological roles and potential applications.
Microbial Metabolism: Bacteria possess diverse metabolic capabilities. nih.gov Research could investigate whether specific microbes can utilize this compound as a carbon or nitrogen source, or if it acts as an antimicrobial agent by inhibiting essential metabolic enzymes. This could be particularly relevant for understanding host-pathogen interactions or for developing novel antibiotics.
Plant Biology: Proline is a key osmoprotectant and signaling molecule in plants, accumulating in response to environmental stresses like drought and high salinity. nih.gov Introducing this compound to plant systems could help elucidate the mechanisms of proline transport, catabolism, and its role in stress signaling. nih.govnih.gov It could serve as a probe to identify proteins involved in these critical pathways.
By extending research into these diverse organismal systems, a more complete picture of the biological significance of this compound can be developed, potentially uncovering system-specific functions and applications.
Q & A
Q. How can researchers optimize the synthesis of 2-Ethynyl-5-oxo-L-proline to improve yield and purity?
- Methodology : Utilize orthogonal protection strategies for the proline backbone to prevent side reactions during ethynylation. Monitor reaction intermediates via NMR spectroscopy (e.g., tracking the disappearance of the 5-oxo group at δ 2.1–2.3 ppm) . Validate purity via reverse-phase HPLC with a C18 column and UV detection at 220 nm. Cross-reference synthetic protocols from peer-reviewed journals to identify optimal solvent systems (e.g., DMF/THF mixtures).
Day1 - 29 维克多英语带你一个月刷完词汇书37:13:22
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Combine FT-IR (to confirm the ethynyl C≡C stretch at ~2100 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the proline ring and confirm stereochemistry . For crystallographic validation, employ single-crystal X-ray diffraction with synchrotron radiation to address low crystallinity challenges.
Advanced Research Questions
Q. How do discrepancies arise between in vitro and in vivo activity studies of this compound, and how can they be resolved?
- Methodology : Conduct parallel assays under physiological pH and temperature conditions to mimic in vivo environments. Use isotope-labeled analogs (e.g., ¹³C-proline) to track metabolic stability in cell cultures. Apply Mendelian randomization principles (as in genetic association studies) to distinguish causal effects from confounding variables . Validate findings using knockout models or siRNA silencing of target enzymes.
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What computational strategies can predict the binding affinity of this compound to proline-specific enzymes?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) with crystal structures of proline dehydrogenases or prolyl hydroxylases. Use QM/MM simulations to model the electronic effects of the ethynyl group on enzyme active sites. Cross-validate predictions with experimental surface plasmon resonance (SPR) data to refine force field parameters .
Q. How can researchers address the compound’s instability in aqueous buffers during kinetic studies?
- Methodology : Stabilize the compound via lyophilization with cryoprotectants (e.g., trehalose). Conduct stability assays using LC-MS/MS to quantify degradation products. Optimize buffer conditions by screening additives (e.g., cyclodextrins for encapsulation) or non-aqueous solvents (e.g., DMSO/water mixtures) .
Data Analysis & Contradictions
Q. How to reconcile conflicting reports on the enantiomeric specificity of this compound in chiral catalysis?
- Methodology : Re-evaluate enantiomeric excess (ee) using chiral stationary phase HPLC with polarimetric detection. Compare results across multiple catalytic systems (e.g., Rh vs. Pd complexes). Apply multivariate statistical analysis (e.g., PCA) to identify variables (e.g., solvent polarity, temperature) causing discrepancies .
Q. What statistical frameworks are robust for analyzing dose-response curves of this compound in enzyme inhibition assays?
- Methodology : Use non-linear regression models (e.g., Hill equation) with bootstrapping to estimate IC₅₀ confidence intervals. Account for assay variability via replicate normalization and outlier removal (Grubbs’ test). Cross-check with Bayesian hierarchical models to integrate prior data from structurally related proline derivatives .
Experimental Design
Q. How to design a high-throughput screen for identifying novel biological targets of this compound?
- Methodology : Employ fragment-based ligand discovery using a chemical library tagged with the ethynyl group for click chemistry compatibility. Pair with thermal shift assays (TSA) to monitor target protein stabilization. Validate hits via CRISPR-Cas9-mediated gene editing in cell lines .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. What controls are critical when assessing the pro-drug potential of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
